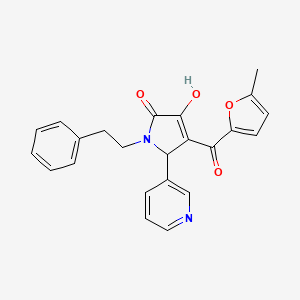![molecular formula C24H25N5O3 B12147281 [2-imino-10-methyl-5-oxo-1-(2-phenylethyl)(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-(2-methoxyethyl)carboxamide](/img/structure/B12147281.png)
[2-imino-10-methyl-5-oxo-1-(2-phenylethyl)(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-(2-methoxyethyl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C29H27N5O2 , is a fascinating member of the pyrimidine family Its complex structure combines a dihydropyridine core with an imino group, a phenylethyl moiety, and a methoxyethyl carboxamide
Preparation Methods
Synthetic Routes::
Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization reactions, amide bond formation, and selective functional group manipulations.
Heterocyclic Chemistry: Key steps include the construction of the dihydropyridine ring system and subsequent modifications.
Protecting Groups: Protecting groups are crucial to control regioselectivity during functionalization.
Cyclization: Intramolecular cyclization reactions are typically carried out under mild conditions using Lewis acids or bases.
Amide Bond Formation: Amide formation can be achieved using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Functional Group Transformations: Reductions, oxidations, and substitutions are performed using appropriate reagents and solvents.
Industrial Production:: While industrial-scale production details are proprietary, pharmaceutical companies likely employ efficient synthetic routes and optimized reaction conditions.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation at the phenylethyl group or the imino nitrogen.
Reduction: Reduction of the carbonyl group or the imino nitrogen is feasible.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide or phenylethyl positions.
Oxidation: Oxone (potassium peroxymonosulfate), PCC (pyridinium chlorochromate).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, amines, and nucleophiles.
- Oxidation: Ketone derivatives.
- Reduction: Amines or alcohols.
- Substitution: Various derivatives based on the substitution pattern.
Scientific Research Applications
Medicine: Investigate its potential as an antihypertensive agent due to the dihydropyridine scaffold.
Chemical Biology: Explore its interactions with cellular receptors and enzymes.
Industry: Evaluate its use in organic electronics or materials science.
Mechanism of Action
Targets: Likely interacts with voltage-gated calcium channels due to its dihydropyridine core.
Pathways: Modulates calcium influx, impacting cellular processes.
Comparison with Similar Compounds
Unique Features: Highlight its distinct structural elements.
Similar Compounds: Explore related dihydropyridines or pyrimidines.
Properties
Molecular Formula |
C24H25N5O3 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H25N5O3/c1-16-7-6-12-29-21(16)27-22-19(24(29)31)15-18(23(30)26-11-14-32-2)20(25)28(22)13-10-17-8-4-3-5-9-17/h3-9,12,15,25H,10-11,13-14H2,1-2H3,(H,26,30) |
InChI Key |
ISUYRFJHOXSBSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-dimethyl-2-methylidene-N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12147199.png)
![7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147207.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147209.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12147220.png)
![N-{3-[(3,4-dichlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B12147221.png)
![(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12147229.png)
![1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12147235.png)

![(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12147243.png)
![(5Z)-3-(3,4-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12147258.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12147270.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12147276.png)


